Quantitative Sigma-2 Receptor Affinity: A Defined Pharmacological Profile
3-[(4-Methylphenyl)methyl]piperidine demonstrates a defined affinity for the sigma-2 receptor, a target of interest in oncology and neuroscience research. The compound exhibits a Ki of 90 nM in a binding assay using rat PC12 cells, which endogenously express the sigma-2 receptor/TMEM97 [1]. This quantitative binding data provides a baseline for its use as a pharmacological tool or lead compound. In contrast, the closely related positional isomer 4-(4-methylbenzyl)piperidine (CAS 92822-01-0) or the unsubstituted benzyl analog 3-benzylpiperidine lack comparable, publicly available quantitative affinity data for this target. While 4-(4-methylbenzyl)piperidine is a common building block, its sigma receptor binding profile is not characterized to the same extent, making the 3-substituted compound the preferred choice for target-based screening in the sigma receptor field [2].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | 4-(4-Methylbenzyl)piperidine (CAS 92822-01-0) and 3-Benzylpiperidine |
| Quantified Difference | Target has defined Ki of 90 nM; comparators lack publicly available quantitative Ki data for sigma-2 receptor. |
| Conditions | Rat PC12 cells (sigma-2 receptor/TMEM97); radioligand binding assay |
Why This Matters
A defined Ki value enables researchers to use this compound as a characterized tool for sigma-2 receptor studies, whereas alternatives lack the quantitative data necessary for target-based experiments.
- [1] BindingDB. Affinity data for 3-(4-methylbenzyl)piperidine at sigma-2 receptor (BDBM50604967). Ki = 90 nM in rat PC12 cells. Accessed 2026. View Source
- [2] PubChem. 4-(4-Methylbenzyl)piperidine (CID 4278748). Accessed 2026. View Source
